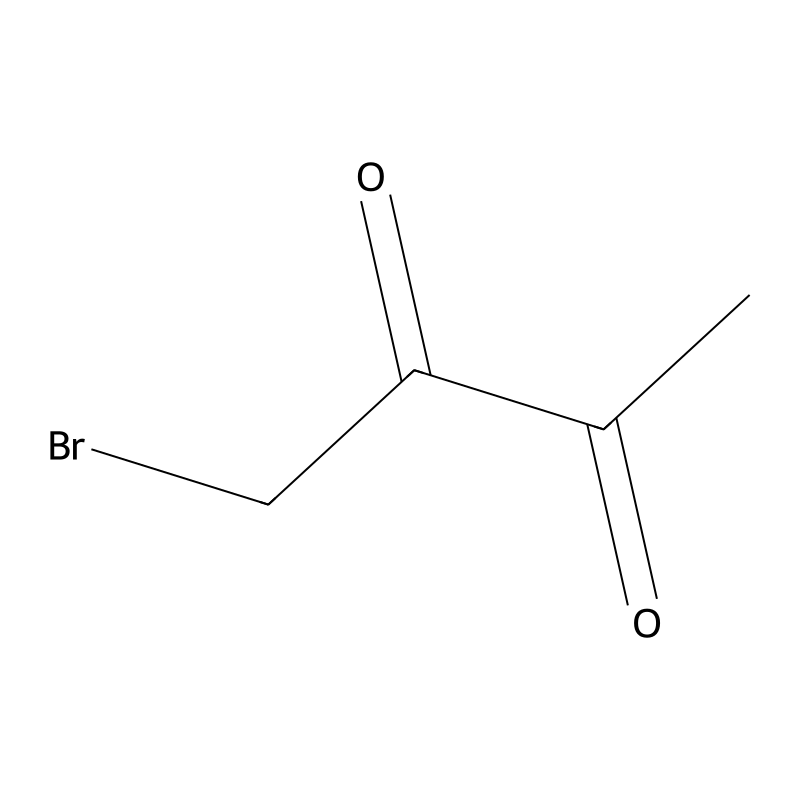

1-Bromobutane-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

1-Bromobutane-2,3-dione, also known as bromomalonyl bromide, can be synthesized through various methods. One common method involves the bromination of malonic acid with bromine in the presence of red phosphorus. PubChem, National Institutes of Health: )

Applications in Organic Chemistry:

- Alkylating agent: 1-Bromobutane-2,3-dione acts as a versatile alkylating agent due to the presence of two reactive carbonyl groups and a bromine atom. It can be used to introduce a bromomethyl group (-CH2Br) onto various nucleophiles, such as enolates, amines, and thiols, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ScienceDirect, Alkylation of enamines with bromomalonyl bromide, Tet Lett. 2002, 43(22), 3815-3818:

- Synthesis of heterocyclic compounds: The reactive nature of 1-Bromobutane-2,3-dione allows its participation in the synthesis of various heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles. These heterocyclic rings are prevalent in numerous biologically active molecules and functional materials. Tetrahedron Letters, A convenient one-pot synthesis of 3,5-disubstituted pyrazoles using bromomalonyl bromide, Tetrahedron Lett. 2004, 45(33), 6321-6324:

Potential research areas:

While 1-Bromobutane-2,3-dione has established applications in organic synthesis, ongoing research explores its potential in other areas:

- Development of new catalysts: Researchers are investigating the use of 1-Bromobutane-2,3-dione as a precursor for the development of novel catalysts for various organic transformations, potentially leading to more efficient and selective reactions. ACS Catalysis, Bromoacyl Bromides as Precursors for N-Heterocyclic Carbene Metal Complexes, ACS Catal. 2011, 1 (13), 1426–1433:

- Medicinal chemistry: The ability of 1-Bromobutane-2,3-dione to participate in the synthesis of heterocyclic compounds holds promise for the development of new pharmaceuticals. However, further research is needed to explore its potential therapeutic applications and associated safety aspects.

1-Bromobutane-2,3-dione is an organic compound with the molecular formula C₄H₅BrO₂ and a molecular weight of 164.99 g/mol. It features a bromine atom attached to a butane backbone with two keto groups at the second and third positions. The compound appears as a colorless to pale yellow liquid and is recognized for its reactivity due to the presence of both halogen and carbonyl functionalities, which make it a useful intermediate in various

1-Bromobutane-2,3-dione is primarily involved in nucleophilic substitution reactions, particularly through the S_N2 mechanism. In these reactions, nucleophiles can attack the carbon atom bonded to the bromine atom, leading to the substitution of bromine with another group. Additionally, it can participate in condensation reactions due to its keto groups, facilitating the formation of more complex molecules. The compound is also known to form complexes with copper(II), enhancing its reactivity in alkylation processes .

1-Bromobutane-2,3-dione can be synthesized through several methods:

- Halogenation of Butane-2,3-dione: This method involves treating butane-2,3-dione with bromine or a brominating agent under controlled conditions.

- Alkylation Reactions: Utilizing appropriate alkyl halides with diketones can yield 1-bromobutane-2,3-dione as a product.

- Copper(II) Complex Formation: The compound can be synthesized via reactions involving copper(II) salts and butane-2,3-dione derivatives.

1-Bromobutane-2,3-dione finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Research: Used in proteomics research due to its reactivity and ability to form stable complexes.

- Alkylation Reagent: It is employed in alkylation reactions facilitated by its copper(II) complexes .

Several compounds share structural similarities with 1-bromobutane-2,3-dione. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Butane-2,3-dione | No halogen; two carbonyl groups | Commonly used as a precursor in synthesis |

| 1-Bromobutane | Primary haloalkane without keto groups | More reactive due to lack of carbonyls |

| Acetylacetone | Two carbonyls; no bromine | Known for chelating properties |

| 1-Chlorobutane-2,3-dione | Chlorine instead of bromine | Different reactivity patterns |

Each of these compounds exhibits distinct reactivity and applications based on their structural differences. 1-Bromobutane-2,3-dione's unique combination of a halogen and diketone functionality allows for diverse chemical behavior not found in simpler analogs.

XLogP3

GHS Hazard Statements

H227 (50%): Combustible liquid [Warning Flammable liquids];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant